molecular formula C24H26N2O4 B5090928 methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate

methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate

Katalognummer B5090928
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: POQFTGFCSKRKML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate, also known as MPDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

Methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate acts as a partial agonist at dopamine D3 receptors, which means that it can activate these receptors to a certain extent but not fully. This partial activation leads to a decrease in dopamine release in the brain, which can have a modulatory effect on reward and motivation pathways. The exact mechanism of action of methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
Studies have shown that methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate can modulate dopamine release in the brain, leading to changes in reward and motivation pathways. It has also been shown to have anxiolytic and antidepressant effects in animal models. methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate has been investigated for its potential use in the treatment of drug addiction, as it can potentially reduce the rewarding effects of drugs of abuse.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate has several advantages for use in lab experiments, including its high selectivity for dopamine D3 receptors, its ability to modulate dopamine release, and its potential therapeutic use in the treatment of neurological disorders. However, its limitations include its partial agonist activity, which can make it difficult to interpret results in experiments, and its potential side effects, which require further investigation.

Zukünftige Richtungen

There are several future directions for research on methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate, including investigating its potential use in the treatment of various neurological disorders, exploring its mechanism of action, and developing more selective and potent dopamine D3 receptor agonists. Additionally, further studies are needed to investigate the potential side effects of methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate and its long-term effects on the brain.

Synthesemethoden

Methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate can be synthesized through a multistep process that involves the reaction of 4-benzylpiperidine with 2,5-dioxopyrrolidine-1-yl benzoate. The resulting compound is then subjected to methylation to obtain methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate has been extensively studied in the field of neuroscience, particularly in the study of dopamine receptors. It has been shown to selectively bind to dopamine D3 receptors, which are involved in the regulation of reward, motivation, and addiction. methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate has also been investigated for its potential use as a therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.

Eigenschaften

IUPAC Name

methyl 4-[3-(4-benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-30-24(29)19-7-9-20(10-8-19)26-22(27)16-21(23(26)28)25-13-11-18(12-14-25)15-17-5-3-2-4-6-17/h2-10,18,21H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQFTGFCSKRKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[3-(4-benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.